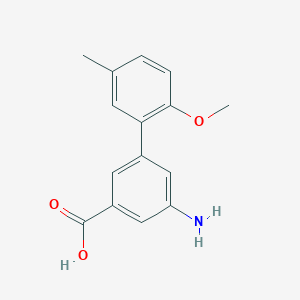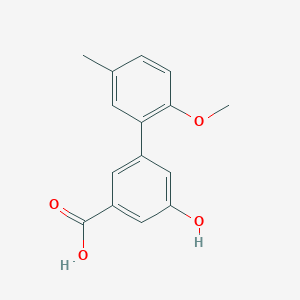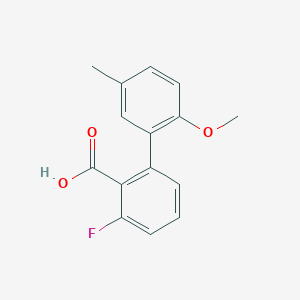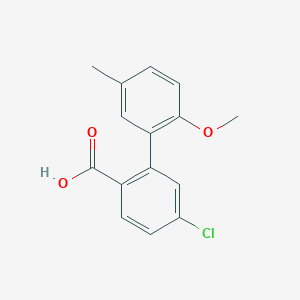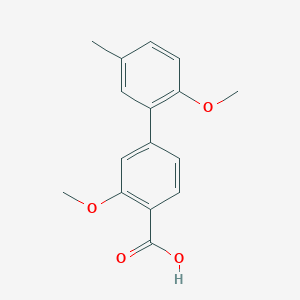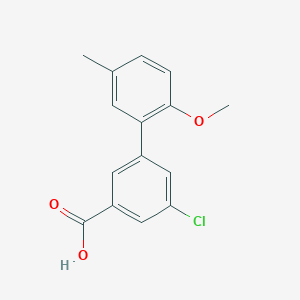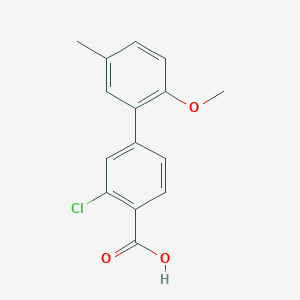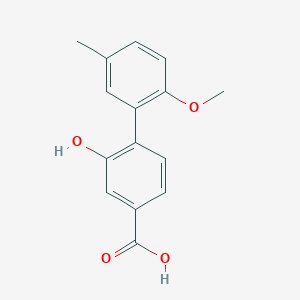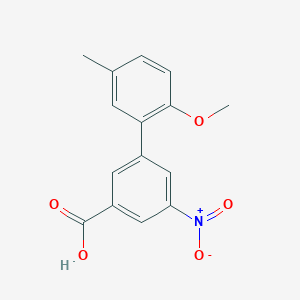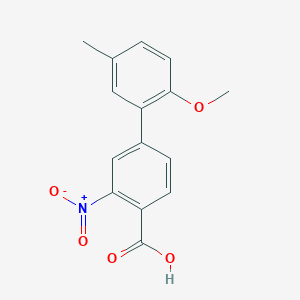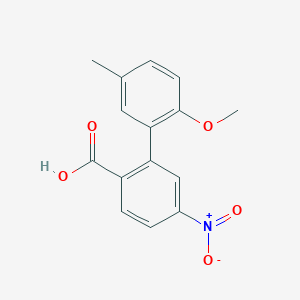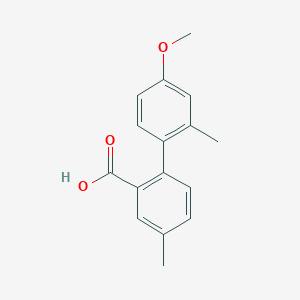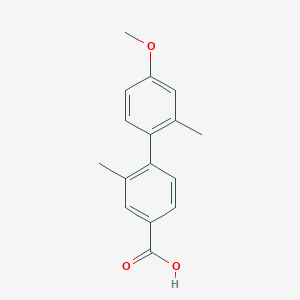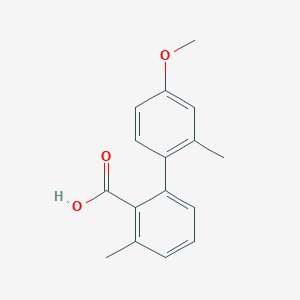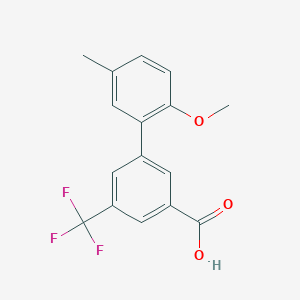
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is a compound of significant scientific interest. It is a highly effective synthetic reagent used in a variety of laboratory applications and has been researched extensively for its potential therapeutic applications.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in a variety of laboratory applications, including the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The exact mechanism of action of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess antioxidant properties, which may be responsible for its anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) have been studied extensively. In animal models, it has been found to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. It has also been found to inhibit the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess anti-fungal and anti-bacterial activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments are numerous. It is a highly effective reagent and can be used in a variety of laboratory applications. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a highly reactive compound, and therefore must be handled with care to avoid potential hazards.
Future Directions
There are numerous potential future directions for the use of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%). One potential application is the development of new therapeutic agents based on its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be conducted to explore its potential use as an inhibitor of COX-2 and other enzymes involved in the production of inflammatory mediators. Furthermore, research could be conducted to explore its potential use as an anti-fungal and anti-bacterial agent. Finally, further research could be conducted to explore its potential use in the synthesis of other organic compounds.
Synthesis Methods
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the desired product in high yields (up to 95%).
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-3-4-14(22-2)13(5-9)10-6-11(15(20)21)8-12(7-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWYOLVOQRQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689961 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-43-4 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

